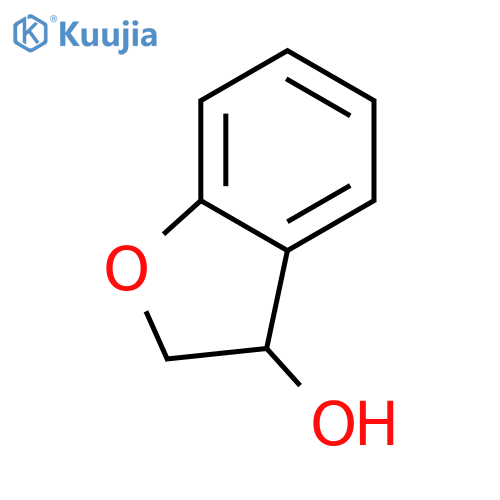

Cas no 5380-80-3 (2,3-dihydro-1-benzofuran-3-ol)

2,3-dihydro-1-benzofuran-3-ol structure

商品名:2,3-dihydro-1-benzofuran-3-ol

2,3-dihydro-1-benzofuran-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-Benzofuranol, 2,3-dihydro-

- 2,3-dihydro-1-benzofuran-3-ol

- EN300-114529

- 2,3-Dihydro-3-benzofuranol

- 5380-80-3

- 2,3-Dihydro-1-benzofuran-3-ol #

- AKOS015059566

- 2,3-Dihydro-benzofuran-3-ol

- 2,3-dihydrobenzofuran-3-ol

- Z1267884639

- SCHEMBL320167

- AT19563

- HS-3269

-

- MDL: MFCD18450778

- インチ: InChI=1S/C8H8O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2

- InChIKey: KCEBFJYAAKTMFQ-UHFFFAOYSA-N

- ほほえんだ: OC1COC2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 136.05244

- どういたいしつりょう: 136.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- PSA: 29.46

2,3-dihydro-1-benzofuran-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-114529-0.5g |

2,3-dihydro-1-benzofuran-3-ol |

5380-80-3 | 95% | 0.5g |

$543.0 | 2023-10-25 | |

| Enamine | EN300-114529-1.0g |

2,3-dihydro-1-benzofuran-3-ol |

5380-80-3 | 95% | 1.0g |

$696.0 | 2023-07-10 | |

| eNovation Chemicals LLC | D565282-1g |

3-Benzofuranol, 2,3-dihydro- |

5380-80-3 | 95% | 1g |

$485 | 2024-08-03 | |

| Enamine | EN300-114529-2.5g |

2,3-dihydro-1-benzofuran-3-ol |

5380-80-3 | 95% | 2.5g |

$1461.0 | 2023-10-25 | |

| Enamine | EN300-114529-0.1g |

2,3-dihydro-1-benzofuran-3-ol |

5380-80-3 | 95% | 0.1g |

$241.0 | 2023-10-25 | |

| Enamine | EN300-114529-10.0g |

2,3-dihydro-1-benzofuran-3-ol |

5380-80-3 | 95% | 10.0g |

$5634.0 | 2023-07-10 | |

| A2B Chem LLC | AV48200-1g |

2,3-dihydro-1-benzofuran-3-ol |

5380-80-3 | 95% | 1g |

$816.00 | 2024-04-19 | |

| A2B Chem LLC | AV48200-100mg |

2,3-dihydro-1-benzofuran-3-ol |

5380-80-3 | 95% | 100mg |

$179.00 | 2024-04-19 | |

| A2B Chem LLC | AV48200-50mg |

2,3-dihydro-1-benzofuran-3-ol |

5380-80-3 | 95% | 50mg |

$391.00 | 2023-12-30 | |

| 1PlusChem | 1P01A26G-250mg |

2,3-dihydro-1-benzofuran-3-ol |

5380-80-3 | 95% | 250mg |

$378.00 | 2025-03-04 |

2,3-dihydro-1-benzofuran-3-ol 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

5380-80-3 (2,3-dihydro-1-benzofuran-3-ol) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量